molecular formula C10H13NO B15249455 3,8-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

3,8-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B15249455
M. Wt: 163.22 g/mol
InChI Key: RTDXAVXCPSQXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,8-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring. The presence of two methyl groups at positions 3 and 8 further distinguishes it from other oxazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves a multi-step process. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, a one-pot, multicomponent reaction can be employed, where the starting materials undergo a series of transformations to form the desired oxazine ring . This method often involves the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency. The process may also incorporate green chemistry principles, such as the use of environmentally friendly solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

3,8-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced .

Mechanism of Action

The mechanism of action of 3,8-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C10H13NO/c1-7-4-3-5-9-10(7)12-6-8(2)11-9/h3-5,8,11H,6H2,1-2H3

InChI Key

RTDXAVXCPSQXCT-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C(C=CC=C2N1)C

Origin of Product

United States

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